molecular formula C19H21NO2 B2412476 (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 433705-91-0

(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2412476
CAS No.: 433705-91-0
M. Wt: 295.382
InChI Key: QJXLNENCXNQGLT-MDWZMJQESA-N
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Description

(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.382. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h4-13H,3,14H2,1-2H3,(H,20,21)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXLNENCXNQGLT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, commonly referred to as a cinnamamides derivative, is a synthetic organic compound with potential biological activities. This compound features an amide functional group and two aromatic rings, which contribute to its reactivity and interaction with biological systems. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can be depicted as follows:

  • Chemical Formula : C18_{18}H21_{21}NO2_2
  • Molecular Weight : 285.37 g/mol

This compound's unique structure allows it to exhibit various biological activities, particularly antimicrobial and anticancer properties.

Biological Activity Spectrum

Research indicates that (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide possesses several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds in the cinnamamides class may exhibit significant antimicrobial properties against bacteria and fungi. For instance, the compound has been tested for its effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its structural similarity to known anticancer agents allows for predictions of its potential efficacy in cancer treatment .

The mechanism of action for (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the activity of these targets, leading to downstream effects that may inhibit microbial growth or cancer cell proliferation .

Comparative Analysis

To better understand the biological activity of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, it is useful to compare it with similar compounds:

Compound NameStructureNotable Activity
4-Methyl-N-(4-propoxyphenyl)anilineSimilar amine structurePotential anticancer activity
3-(4-Methoxyphenyl)-N-(4-methylphenyl)acrylamideRelated acrylamide structureAntimicrobial properties
N-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamideHalogenated variantAnti-inflammatory effects

These comparisons highlight the diversity within this chemical class and underscore the unique structural attributes of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide that may influence its specific biological activities .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various cinnamamides, including (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, demonstrated notable antimicrobial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In vitro assays revealed that this compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, suggesting a potential role in cancer therapy .

Q & A

Q. Optimization Tips :

  • Catalysts: Replace traditional bases with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance coupling efficiency .
  • Solvent: Use anhydrous dichloromethane (DCM) to suppress side reactions.
  • Yield Improvement: Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification via silica gel chromatography typically achieve 45–57% yields .

Advanced: How can NMR and mass spectrometry (MS) distinguish the E-isomer from potential Z-isomers or synthetic byproducts?

Answer:

  • ¹H NMR : The E-isomer exhibits a trans-vinylic proton coupling constant (J = 15–16 Hz) between Hα and Hβ, while the Z-isomer shows J ≈ 12 Hz. Aromatic protons from the 4-methylphenyl group appear as a singlet (δ 7.2–7.4 ppm) .
  • 13C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm, with allylic carbons at δ ~120–130 ppm .
  • MS (ESI) : The molecular ion [M+H]⁺ should match the exact mass (C₂₀H₂₂NO₂, calc. 316.17). Fragmentation patterns (e.g., loss of propoxy group) confirm structural integrity .

Basic: What solubility and stability data are critical for experimental design?

Answer:
Solubility :

SolventSolubility (mg/mL)Reference
DCM>50
Ethanol~10
Water<0.1

Q. Stability :

  • pH Stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.
  • Thermal Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What computational strategies predict the compound’s interaction with biological targets like cyclooxygenase (COX) enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The propoxyphenyl group likely occupies the hydrophobic pocket, while the enamide forms hydrogen bonds with Arg120 .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD < 2 Å indicates favorable interactions .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data from similar propenamide derivatives .

Advanced: How can discrepancies in biological activity data across assays (e.g., IC₅₀ variability) be systematically addressed?

Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HT-29 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
    • Quantify protein binding via equilibrium dialysis to adjust for serum interference .
  • Data Validation :
    • Replicate experiments with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
    • Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What structural modifications to the propoxyphenyl group could improve metabolic stability without reducing potency?

Answer:

  • Electron-Withdrawing Groups : Introduce –CF₃ or –NO₂ at the para-position to slow CYP450-mediated oxidation .
  • Isosteric Replacement : Replace the propoxy chain with a bioisostere like trifluoroethoxy (improves logP by ~0.5) .
  • Deuterium Labeling : Substitute α-hydrogens with deuterium to prolong half-life (e.g., ²H at Cβ) .

Advanced: How does the E-configuration influence bioavailability compared to the Z-isomer?

Answer:

  • Permeability : The E-isomer’s linear structure enhances Caco-2 monolayer permeability (Papp > 10⁻⁶ cm/s) vs. Z-isomer (Papp ~5×10⁻⁷ cm/s) .
  • Metabolic Stability : E-isomers resist hepatic reduction by aldo-keto reductases (AKR1C3) due to steric hindrance .
  • Protein Binding : Z-isomers exhibit higher albumin binding (≥80%), reducing free drug concentration .

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